![molecular formula C20H21N5O4S2 B2730290 N-(2-ethoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898436-37-8](/img/structure/B2730290.png)
N-(2-ethoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(2-ethoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N5O4S2 and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of various derivatives involving thiadiazole and thiazole moieties, which show promising antimicrobial activities. For instance, the synthesis and evaluation of novel thiadiazole derivatives have been explored for their potential as antimicrobial agents. Compounds like 7 alpha-methoxypyrimidinyl-ureidocephalosporins exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers, highlighting their significance in developing new antibiotics (Maier et al., 1986).
Anticancer Potential
Another critical area of research is the exploration of these compounds' anticancer activities. Derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer. These studies help in identifying potential anticancer agents and understanding their mechanisms of action (Mohammadi-Farani et al., 2014).
Pharmacological Properties
The pharmacological exploration of ureido-acetamides reveals their potential as potent and selective non-peptide CCKB/gastrin receptor antagonists. Such compounds are invaluable in studying the physiological functions of CCKB receptors and their implications in various diseases, providing insights into novel therapeutic targets (Bertrand et al., 1994).
Metabolic Pathways
Understanding the metabolic pathways and the effects of chloroacetamide herbicides on human and rat liver microsomes is crucial for assessing the environmental and health impacts of these chemicals. Research into the comparative metabolism of chloroacetamide herbicides reveals differences in how human and rat liver microsomes metabolize these compounds, contributing to our knowledge of their toxicological profiles (Coleman et al., 2000).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S2/c1-3-29-16-7-5-4-6-15(16)22-17(26)12-30-20-25-24-19(31-20)23-18(27)21-13-8-10-14(28-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,22,26)(H2,21,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWUTRYWYKZDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide |
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